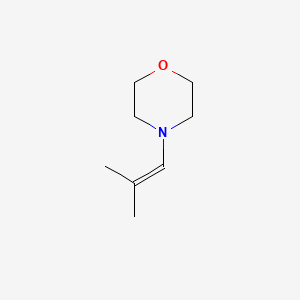







|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH:7](=O)[CH:8]([CH3:10])[CH3:9]>>[O:4]1[CH2:5][CH2:6][N:1]([CH:7]=[C:8]([CH3:10])[CH3:9])[CH2:2][CH2:3]1
|


|
Name
|
|
|
Quantity
|
21.78 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
18.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)=O
|
|
Name
|
enamine
|
|
Quantity
|
15.01 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to reflux as a neat mixture, in a 100 ml round bottom flask with a Dean Stark Trap
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
DISTILLATION
|
|
Details
|
the reaction mixture was purified by vacuum distillation
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
O1CCN(CC1)C=C(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |